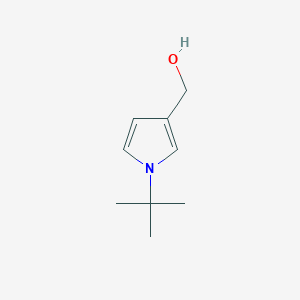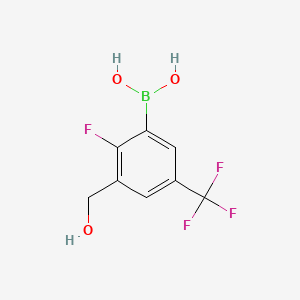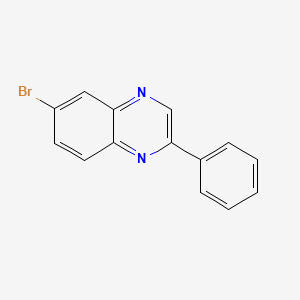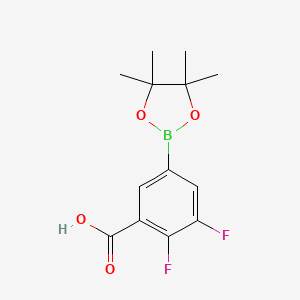
(S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid typically involves the protection of the amine group in the piperidine ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of the piperidine derivative with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butoxycarbonyl anhydride for protection, strong acids like trifluoroacetic acid for deprotection, and various oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation or reduction reactions can lead to various oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of piperidine derivatives.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, especially those containing piperidine moieties.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid primarily involves its role as a protecting group for amines. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions to regenerate the free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid
- N-tert-butoxycarbonyl-thiazolidine carboxylic acid
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid is unique due to its specific structure, which includes a piperidine ring with a tert-butoxycarbonyl protecting group. This combination provides distinct reactivity and stability characteristics, making it valuable in synthetic organic chemistry. The presence of the Boc group allows for selective protection and deprotection of the amine functionality, facilitating complex synthetic routes and the preparation of diverse organic molecules.
Eigenschaften
Molekularformel |
C13H23NO4 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
(2S)-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-13(4,5)8-9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16)/t9-/m0/s1 |
InChI-Schlüssel |
MYPAWYSOGSZUNS-VIFPVBQESA-N |
Isomerische SMILES |
CC1(CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1(CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)


![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)




![(5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B14024069.png)



